2,3,4-Trichlorobenzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trichlorobenzyl alcohol can be synthesized through several methods:
Reduction of 2,3,4-Trichlorobenzaldehyde: One common method involves the reduction of 2,3,4-Trichlorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichlorobenzyl alcohol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2,3,4-Trichlorobenzaldehyde.
Substitution: 2,3,4-Trichlorobenzyl chloride.
Scientific Research Applications
2,3,4-Trichlorobenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi, leading to cell death . The exact molecular pathways and targets are still under investigation, but it is believed to involve the denaturation of proteins and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with two chlorine atoms at the 2 and 4 positions.
2,4,6-Trichlorobenzyl alcohol: Another similar compound with chlorine atoms at the 2, 4, and 6 positions.
Uniqueness
2,3,4-Trichlorobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three chlorine atoms at the 2, 3, and 4 positions make it more reactive in certain chemical reactions compared to its dichlorinated counterparts .
Properties
IUPAC Name |
(2,3,4-trichlorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPHHMDTDHMBQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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